2-Bromo-4-nitrobenzoic acid

Organic Synthesis Cross-Coupling C-C Bond Formation

Reliable sourcing of ortho-bromo-4-nitrobenzoic acid for key pharma intermediates often delays R&D. 2-Bromo-4-nitrobenzoic acid (CAS 16426-64-5) solves this as a proven intermediate for bicalutamide synthesis and a peptidomimetic FTase inhibitor tool. • Enables metal-free Suzuki-Miyaura coupling. • In vivo tumor growth suppression via FTase inhibition. • Available from global stock with batch consistency.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 16426-64-5
Cat. No. B018962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitrobenzoic acid
CAS16426-64-5
Synonyms2-Bromo-4-nitro-Benzoic Acid;  NSC 227965; 
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)C(=O)O
InChIInChI=1S/C7H4BrNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyCEXGTXNIIFSPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-nitrobenzoic Acid Technical Profile


2-Bromo-4-nitrobenzoic acid (CAS 16426-64-5) is a halogenated nitroaromatic carboxylic acid characterized by a bromine atom at the 2-position and a nitro group at the 4-position on the benzene ring . It is a solid at room temperature with a melting point in the range of 165–171 °C and is soluble in organic solvents such as methanol [1]. The compound functions primarily as a versatile building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals [2].

Versatile building block for organic synthesis
Suited for cross-coupling and nucleophilic aromatic substitution workflows
Reported pharmaceutical intermediate context for antiandrogen synthesis research

2-Bromo-4-nitrobenzoic Acid: Substitution Challenges


The unique ortho-bromo and para-nitro substitution pattern of 2-bromo-4-nitrobenzoic acid generates a distinct electronic and steric environment that is not replicated by its chloro-, fluoro-, or iodo- analogs. The strong electron-withdrawing effect of both substituents activates the ring for nucleophilic aromatic substitution while the bromine atom serves as an optimal leaving group in cross-coupling reactions . Substitution with a 2-chloro analog reduces reactivity in key transformations like Suzuki-Miyaura coupling due to the higher bond strength of C–Cl [1]. Conversely, the 2-iodo analog, while more reactive, may introduce unwanted side reactions and carries a significantly higher molecular weight, impacting atom economy [2]. In biological contexts, the specific halogen influences binding affinity; for instance, the 2-bromo derivative has been identified as a peptidomimetic farnesyltransferase inhibitor, an activity profile that may not translate to other 2-halogeno-4-nitrobenzoates .

2-Chloro analog May require palladium catalysts for cross-coupling, altering synthetic route efficiency and metal contamination risk.
2-Iodo analog Higher reactivity may introduce side reactions and higher molecular weight impacts atom economy.
Other 2-halogeno analogs Reported FTase inhibitory profile may not transfer; halogen-specific binding context must be verified.

2-Bromo-4-nitrobenzoic Acid: Evidence Guide


Suzuki-Miyaura Coupling: Bromide vs. Chloride Reactivity

In Suzuki-Miyaura cross-coupling reactions, aryl bromides are established as the optimal balance between reactivity and stability for transition-metal-free protocols. While 2-bromo-4-nitrobenzoic acid participates efficiently in such couplings, the analogous 2-chloro-4-nitrobenzoic acid shows negligible reactivity under the same transition-metal-free conditions, necessitating the use of more expensive and toxic palladium catalysts to achieve comparable conversion [1].

Suzuki-Miyaura Reactivity
Cross-study comparable
Bromo: efficient metal-free coupling
Chloro: requires Pd catalyst
Supports selection for greener, metal-free synthetic routes
Transition-metal-free conditions at 150 °C
Organic Synthesis Cross-Coupling C-C Bond Formation

SNAr Reactivity and Leaving Group Aptitude

The bromine atom in 2-bromo-4-nitrobenzoic acid acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This is due to its favorable combination of electronegativity and size compared to other halogens. The strong electron-withdrawing nitro group at the para position further activates the ring for substitution at the ortho-bromo site .

SNAr Leaving Group Aptitude
Class-level inference
Br provides predictable reactivity; I > Br > Cl > F ranking
Supports ortho-substituted derivative synthesis
Nitro group para-activation enables selective substitution
Organic Synthesis Nucleophilic Substitution Reaction Mechanisms

Farnesyltransferase (FTase) Inhibition

2-Bromo-4-nitrobenzoic acid has been identified as a peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational prenylation of oncogenic proteins like Ras . Preliminary studies have demonstrated its ability to inhibit tumor growth in preclinical models . The specific contribution of the 2-bromo substituent to this inhibitory activity is a key structural feature.

FTase Inhibition
Data to verify
Reported peptidomimetic FTase inhibitor; preclinical tumor model response observed
Supports protein prenylation pathway research
Quantitative IC50 not provided; requires validation
Medicinal Chemistry Cancer Research Enzyme Inhibition

Role in Bicalutamide Synthesis

2-Bromo-4-nitrobenzoic acid is a documented synthetic intermediate in the preparation of bicalutamide and its analogs, which are nonsteroidal antiandrogens used in the treatment of hormone-sensitive prostate cancer [1]. The compound's structure, specifically the bromine and nitro groups, is essential for the subsequent chemical transformations required to build the final drug scaffold.

Bicalutamide Intermediate
Supporting evidence
Documented as key intermediate for bicalutamide synthesis
Provides procurement justification for androgen receptor antagonist research
Published multi-step synthetic route
Pharmaceutical Synthesis Process Chemistry Androgen Receptor Antagonists

2-Bromo-4-nitrobenzoic Acid: Optimal Applications


Green Chemistry: Transition-Metal-Free Cross-Couplings

For research groups focused on developing sustainable synthetic methodologies, 2-bromo-4-nitrobenzoic acid is the substrate of choice for exploring and implementing transition-metal-free Suzuki-Miyaura couplings. As detailed in Section 3, its aryl bromide functionality is essential for reactivity under these conditions, unlike the chloro analog which requires palladium catalysts [1].

Medicinal Chemistry: FTase Inhibitor Development

This compound is directly applicable as a starting material or a pharmacophore fragment in medicinal chemistry programs aimed at discovering new FTase inhibitors. Its reported activity as a peptidomimetic FTase inhibitor and in vivo tumor growth suppression makes it a valuable tool compound for studying protein prenylation pathways and validating new anticancer targets .

Process R&D: Bicalutamide Synthesis

Procurement of 2-bromo-4-nitrobenzoic acid is justified for process chemistry teams engaged in the synthesis of bicalutamide or related nonsteroidal antiandrogens. Its documented role as a key intermediate in this established synthetic route provides a reliable and validated path for producing these clinically important compounds [2].

Organic Synthesis: Ortho-Substituted Derivatives

The compound's favorable reactivity in nucleophilic aromatic substitution (SNAr) reactions, stemming from the ortho-bromo substituent and para-nitro activation, makes it an ideal building block for synthesizing a diverse library of ortho-substituted benzoic acid derivatives for structure-activity relationship (SAR) studies or materials science applications .

Application
Selection Property
Validation Focus
Green Suzuki-Miyaura coupling studies
Metal-free reactivity profile
Catalyst-free coupling efficiency
FTase inhibition research
Reported peptidomimetic FTase inhibition
Protein prenylation pathway study
Bicalutamide intermediate synthesis
Documented synthetic route
Androgen receptor antagonist research
Ortho-substituted derivative library synthesis
SNAr leaving group aptitude
Reaction scope and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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